molecular formula C8H7ClN2O B098737 2-Chloro-5-methoxybenzimidazole CAS No. 15965-54-5

2-Chloro-5-methoxybenzimidazole

Cat. No. B098737
CAS RN: 15965-54-5
M. Wt: 182.61 g/mol
InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzimidazole is a chemical compound with the molecular formula C8H7ClN2O . It has a molecular weight of 182.61 g/mol . The IUPAC name for this compound is 2-chloro-6-methoxy-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxybenzimidazole consists of a benzimidazole core with a chlorine atom substituted at the 2nd position and a methoxy group at the 5th position . The InChIKey for this compound is FMDGYQOERIOABX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-methoxybenzimidazole has a molecular weight of 182.61 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 182.0246905 g/mol . The topological polar surface area is 37.9 Ų .

Safety and Hazards

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

properties

IUPAC Name

2-chloro-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGYQOERIOABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333915
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxybenzimidazole

CAS RN

15965-54-5
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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